molecular formula C11H13N3 B1452213 6-N-ethylquinoline-5,6-diamine CAS No. 1157504-04-5

6-N-ethylquinoline-5,6-diamine

Cat. No.: B1452213
CAS No.: 1157504-04-5
M. Wt: 187.24 g/mol
InChI Key: WGKVAMDURIFSKA-UHFFFAOYSA-N
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Description

6-N-ethylquinoline-5,6-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 6-N-ethylquinoline-5,6-diamine can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with ethylamine under specific conditions . Industrial production methods often focus on green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

6-N-ethylquinoline-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-N-ethylquinoline-5,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-N-ethylquinoline-5,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-N-ethylquinoline-5,6-diamine can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, known for its antimalarial properties.

    6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: A derivative with potent antiproliferative activity against cancer cells.

    6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Another derivative with significant anticancer activity. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-N-ethylquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-13-10-6-5-9-8(11(10)12)4-3-7-14-9/h3-7,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKVAMDURIFSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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